4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl-pyrazole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyl-Pyrazole Moiety: The benzyl-pyrazole group can be introduced via nucleophilic substitution or coupling reactions.
Final Functionalization: The hydroxyl group at the 3-position can be introduced through selective reduction or hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyrrolidine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the synthesis of materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Influence on Cellular Processes: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
The uniqueness of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C14H17N3O2/c18-13-7-15-8-14(13)19-12-6-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,10,13-15,18H,7-9H2 |
InChI Key |
AKIZLZCBDWSEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.